molecular formula C6H7ClFNO B15278378 5-Fluoro-2-methoxypyridine hydrochloride

5-Fluoro-2-methoxypyridine hydrochloride

Cat. No.: B15278378
M. Wt: 163.58 g/mol
InChI Key: ZVWFZXZDVHSIHY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridine hydrochloride is a chemical compound with the molecular formula C6H6FNO·HCl. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxypyridine hydrochloride typically involves the fluorination of 2-methoxypyridine. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as a nitro group, on the pyridine ring. This reaction can be carried out using reagents like sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxypyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

5-Fluoro-2-methoxypyridine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The specific mechanism of action of 5-Fluoro-2-methoxypyridine hydrochloride is not well-documented. based on the presence of a fluorinated pyridine ring, it is likely to interact with biological targets through mechanisms similar to other fluorinated compounds. These interactions may involve the inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the pyridine ring can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C6H7ClFNO

Molecular Weight

163.58 g/mol

IUPAC Name

5-fluoro-2-methoxypyridine;hydrochloride

InChI

InChI=1S/C6H6FNO.ClH/c1-9-6-3-2-5(7)4-8-6;/h2-4H,1H3;1H

InChI Key

ZVWFZXZDVHSIHY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)F.Cl

Origin of Product

United States

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